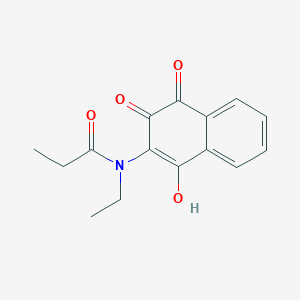
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It has gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate is not fully understood. However, it is believed to act on the central nervous system by binding to serotonin and dopamine receptors. 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has been shown to have a higher affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has also been found to alter the release of certain hormones, such as cortisol and prolactin.
实验室实验的优点和局限性
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has also been shown to have consistent effects across different animal models. However, 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate also has several limitations. It has a short half-life and can be rapidly metabolized in the body, making it difficult to study its long-term effects. 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate also has a narrow therapeutic window, meaning that it can be toxic at high doses.
未来方向
There are several future directions for research on 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate. One area of interest is the development of more potent and selective compounds that target specific serotonin and dopamine receptors. Another area of research is the investigation of 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to better understand the long-term effects of 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate and its potential for use in the treatment of psychiatric disorders.
Conclusion
In conclusion, 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate is a psychoactive drug that has gained popularity as a recreational drug. However, it also has potential therapeutic applications and has been the subject of scientific research. 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has been found to have anxiogenic and antidepressant effects, as well as alter the release of certain hormones. While 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has several advantages for use in lab experiments, it also has limitations such as a short half-life and narrow therapeutic window. Future research on 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate should focus on the development of more potent and selective compounds, investigation of its effects on other neurotransmitter systems, and understanding its long-term effects.
合成方法
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate can be synthesized through the reaction of piperazine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt of 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate.
科学研究应用
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. In preclinical studies, 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has been shown to have anxiogenic and antidepressant effects. It has also been found to enhance the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUPFMPKASNPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)piperazine trifluoroacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)

![5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)

![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)